IMS2186

PROTAC AKT Degradation Potency

MS21 is a von Hippel-Lindau (VHL)-recruiting PROTAC that selectively degrades AKT with a DC50 of ~10 nM. It potently inhibits growth in PI3K/PTEN-mutant cells while remaining largely inactive in KRAS/BRAF-mutant lines. This distinct genotype-dependent profile makes it a non-substitutable research tool for dissecting AKT-dependent signaling and scaffolding functions, and an essential reference for VHL-mediated degradation studies.

Molecular Formula C58H79ClN12O6S
Molecular Weight 1107.8 g/mol
Cat. No. B12420813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMS2186
Molecular FormulaC58H79ClN12O6S
Molecular Weight1107.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O
InChIInChI=1S/C58H79ClN12O6S/c1-39-50(78-38-65-39)42-16-14-40(15-17-42)35-62-54(75)47-34-44(72)36-71(47)55(76)51(57(2,3)4)67-48(73)12-10-8-6-5-7-9-11-13-49(74)69-32-30-68(31-33-69)27-23-46(41-18-20-43(59)21-19-41)66-56(77)58(60)24-28-70(29-25-58)53-45-22-26-61-52(45)63-37-64-53/h14-22,26,37-38,44,46-47,51,72H,5-13,23-25,27-36,60H2,1-4H3,(H,62,75)(H,66,77)(H,67,73)(H,61,63,64)/t44-,46+,47+,51-/m1/s1
InChIKeyUGJRTGFGCTUIRA-OBGAPNQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS21 AKT PROTAC Degrader: A VHL-Recruiting Bifunctional Compound for Targeted Protein Degradation Research


4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, commonly referred to as MS21, is a von Hippel-Lindau (VHL)-recruiting proteolysis targeting chimera (PROTAC) [1]. This bifunctional molecule is designed to induce the selective ubiquitination and subsequent proteasomal degradation of the AKT kinase [1]. As a research tool, MS21 is distinguished by its potent degradation profile and unique genotype-dependent activity, making it a valuable reagent for investigating AKT-dependent signaling pathways and therapeutic vulnerabilities in cancer models with specific mutational backgrounds [2].

Why MS21 Cannot Be Substituted by Other AKT PROTACs or Inhibitors in Genotype-Defined Studies


Generic substitution of MS21 with other AKT degraders or conventional inhibitors is not scientifically valid due to its distinct mutational context-dependent activity and divergent biochemical profile. While numerous AKT-targeting PROTACs have been developed [1], MS21 exhibits a unique efficacy profile where it potently degrades AKT and inhibits growth in cells with PI3K/PTEN pathway mutations but is largely ineffective as a single agent in KRAS/BRAF mutated cells [2]. This contrasts sharply with allosteric inhibitor-derived PROTACs like MS15, which demonstrate broad activity across both mutational landscapes [2]. Furthermore, direct structural and functional comparators such as MS143 (VHL-recruiting) or MS5033 (CRBN-recruiting) differ in their E3 ligase recruitment, linker composition, and associated degradation kinetics, rendering them non-interchangeable for experiments where specific degradation mechanisms or cellular phenotypes are being assessed [1].

Quantitative Differentiation of MS21: Evidence-Based Selection Against Closest Analogs


Superior Degradation Potency in PI3K/PTEN-Mutant Cells vs. Closest VHL-Recruiting Analog MS143

MS21 demonstrates a lower DC50 (higher potency) for AKT degradation compared to its closest VHL-recruiting analog, MS143, in PI3K/PTEN-mutant PC3 prostate cancer cells [1]. While both compounds are effective, the quantitative difference in the concentration required to achieve 50% degradation establishes MS21 as the more potent research tool in this specific genetic context, which is critical for studies aimed at maximizing target depletion.

PROTAC AKT Degradation Potency PI3K/PTEN Prostate Cancer

Genotype-Dependent Efficacy: Unique Differential Activity vs. Allosteric Inhibitor-Derived PROTAC MS15

MS21 exhibits a unique functional profile distinct from allosteric inhibitor-derived AKT PROTACs like MS15. MS21 potently degrades AKT and inhibits cell growth in tumor cells with PI3K/PTEN pathway mutations but shows minimal single-agent activity in KRAS/BRAF mutated cells [1]. In contrast, MS15 is specifically designed to overcome this limitation and demonstrates potent activity in both PI3K/PTEN-mutant and KRAS/BRAF-mutant cancer cells [1]. This differential activity makes MS21 an essential tool for dissecting AKT dependency specifically in the context of PI3K/PTEN pathway activation.

PROTAC AKT Degradation Genotype Selectivity KRAS/BRAF Allosteric

Mechanistic Distinction: VHL- vs. CRBN-Mediated Degradation Compared to MS5033

MS21 recruits the von Hippel-Lindau (VHL) E3 ligase complex, a feature that distinguishes it mechanistically from cereblon (CRBN)-recruiting AKT PROTACs like MS5033 [1]. This difference in E3 ligase hijacking is critical for researchers investigating tissue-specific degradation efficiency, potential resistance mechanisms, or evaluating PROTACs in models with varying expression of these E3 ligases. The choice of E3 ligase dictates the formation of a unique ternary complex and can profoundly influence degradation selectivity and pharmacokinetics.

PROTAC E3 Ligase VHL CRBN Degradation Mechanism

Optimal Research Scenarios for Deploying MS21 AKT PROTAC Degrader


Elucidating PI3K/PTEN Pathway-Dependent Oncogenic Signaling

MS21 is the tool of choice for dissecting AKT-specific functions in cancer models characterized by PI3K or PTEN mutations. Its potent degradation of AKT (DC50 ~10 nM) enables near-complete ablation of the target protein in relevant cell lines such as PC3 [1]. By comparing MS21-treated cells to those treated with the parental inhibitor AZD5363, researchers can differentiate between AKT's kinase-dependent and scaffolding functions, and deconvolute signaling events downstream of the PI3K/PTEN axis with high precision [1].

Investigating Genotype-Selective AKT Dependency in Isogenic Cell Line Models

Leveraging MS21's unique inactivity in KRAS/BRAF-mutant cells, researchers can use it as a 'negative control' degrader in comparative studies. For example, an experiment assessing the anti-proliferative effect of a novel compound can include MS21 treatment arms in both PI3K/PTEN-mutant (sensitive) and KRAS/BRAF-mutant (resistant) cell lines to demonstrate that the observed effects are AKT-dependent and not due to general toxicity. This application is directly supported by published data establishing the differential activity of MS21 across these genetic backgrounds [2].

Benchmarking VHL-Dependent Degradation Kinetics and E3 Ligase Engagement

MS21 serves as a validated reference compound for studying VHL-mediated protein degradation. Its well-characterized dependency on VHL, cullin, and the proteasome for activity, as demonstrated by rescue experiments with VHL inhibitors (Ac-VHL-Me), neddylation inhibitors (MLN4924), and proteasome inhibitors (MG-132) [1], makes it an ideal positive control for developing and characterizing new VHL-based PROTACs. Its established degradation kinetics can be used to benchmark the performance of next-generation AKT degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMS2186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.